5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
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Overview
Description
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process under mild conditions . Another approach involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and antiviral agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its versatile biological activities .
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound readily binds to enzymes and receptors in the biological system, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide include other triazole derivatives, such as 5-amino-1-phenyl-1,2,3-triazoles and 5-amino-4-hydroxyiminopyrazoles .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows it to exhibit a broad spectrum of biological activities. This compound’s ability to bind to various enzymes and receptors makes it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-6-4-3-5-7-15/h3-12H,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNPBXAPDDCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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